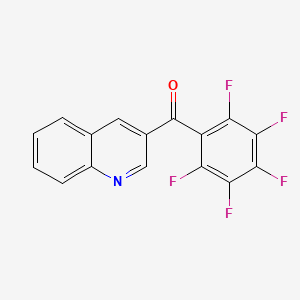
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with a molecular weight of 265.23 . The IUPAC name for this compound is (4-methylpyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine include a molecular weight of 265.23 .科学研究应用
Agrochemical Industry
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are used in the synthesis of active ingredients for pesticides. The trifluoromethyl group (TFM) is particularly valued for its ability to enhance the biological activity of agrochemicals, making them more effective against pests .
Pharmaceutical Development
This compound is also a key intermediate in pharmaceutical research. The TFM moiety is a common feature in several pharmaceutical products, contributing to their efficacy and stability. It’s involved in the development of new medications, with some derivatives currently undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, the TFM derivatives of this compound are used to create treatments for animals. These derivatives have been approved for use in the market, indicating their safety and effectiveness in animal health care applications .
Synthesis of Fluorinated Compounds
The unique physicochemical properties of the fluorine atom in the TFM group make it an important structural motif for the synthesis of fluorinated organic chemicals, which are increasingly important in scientific research .
Material Science
The compound’s derivatives are explored for their potential in material science, particularly in developing functional materials that require the unique characteristics of the pyridine moiety combined with the fluorine atom .
Biological Research
Due to its distinctive properties, 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is used in biological research to study the interaction of fluorinated compounds with biological systems. This can lead to a better understanding of how these compounds affect living organisms .
Environmental Science
Researchers are investigating the environmental impact of TFM derivatives, including this compound. Understanding its behavior and breakdown in the environment is crucial for assessing its long-term effects on ecosystems .
Chemical Reaction Studies
The TFM group is involved in various chemical reactions, such as coupling, nucleophilic, and electrophilic reactions. Studying these reactions with 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine can lead to the discovery of new reaction pathways and synthesis techniques .
未来方向
The future directions for the use of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
属性
IUPAC Name |
(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYAOSEIRPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
amine hydrochloride](/img/structure/B6337395.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)




